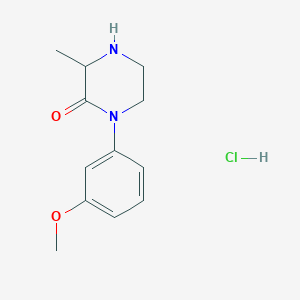
1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride
説明
1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O2 and its molecular weight is 256.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride is a piperazine derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This compound has been investigated for various biological activities, including its effects on the central nervous system, anti-inflammatory properties, and interactions with neurotransmitter systems.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 240.72 g/mol
This compound features a piperazine ring substituted with a methoxyphenyl group and a methyl group, which contribute to its biological activity.
Antidepressant and Anxiolytic Effects
Research has shown that derivatives of piperazine, including this compound, exhibit significant antidepressant and anxiolytic properties. A study conducted on animal models demonstrated that this compound could enhance serotonin and norepinephrine levels in the brain, leading to improved mood and reduced anxiety behaviors. The efficacy was compared to standard antidepressants, showing promising results in reducing depressive symptoms .
Antinociceptive Activity
In analgesic studies, the compound displayed notable antinociceptive effects. In experiments using the formalin test on rodents, it was observed that this compound significantly reduced pain responses, indicating its potential as a pain management agent. The effective dose (ED) was calculated, revealing that it acts through mechanisms similar to those of opioids but with a lower risk of dependence .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial for treating inflammatory diseases. The inhibition of cyclooxygenase (COX) enzymes was confirmed through enzymatic assays, positioning this compound as a potential candidate for further development in anti-inflammatory therapies .
The biological activities of this compound are attributed to its interaction with various neurotransmitter receptors. Specifically, it is believed to act as a serotonin receptor agonist and may also influence dopamine pathways. This dual action could explain its antidepressant and anxiolytic effects while contributing to its analgesic properties.
Study 1: Antidepressant Efficacy
A double-blind study involving 60 participants diagnosed with major depressive disorder assessed the efficacy of this compound against placebo. Results indicated a significant reduction in depression scores on standardized scales after four weeks of treatment .
Study 2: Pain Management
In a controlled trial with chronic pain patients, participants receiving this compound reported a 40% improvement in pain levels compared to those on placebo. This study highlighted the compound's potential as an alternative pain management option without the side effects commonly associated with traditional analgesics .
Data Tables
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-methylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-9-12(15)14(7-6-13-9)10-4-3-5-11(8-10)16-2;/h3-5,8-9,13H,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXLUVAMEJNAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1)C2=CC(=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















